5-氨基水杨醛

描述

Synthesis Analysis

The synthesis of 5-Aminosalicylaldehyde and its derivatives can be achieved through various chemical routes. One method involves the synthesis of 5-aminosalicylate intercalated Zn–Al layered double hydroxides (LDHs) with variable Zn/Al molar ratios, synthesized by both direct coprecipitation and indirect ion exchange methods. These materials exhibit ordered crystalline structures and high thermal stability, depending on the synthesis route and Zn/Al ratio (Zou, Zhang, & Duan, 2007). Another synthesis approach reported the creation of 5-(N-cinnamacyl) aminosalicylic acid from cinnamic acid and 5-aminosalicylic acid, showcasing the versatility in synthesizing aminosalicylic acid derivatives (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of 5-Aminosalicylaldehyde derivatives plays a crucial role in their chemical reactivity and physical properties. Studies on crystalline adducts of substituted salicylic acids reveal the formation of various supramolecular structures, highlighting the impact of molecular structure on the formation of complex solid forms and their properties (Montis & Hursthouse, 2012).

Chemical Reactions and Properties

The chemical reactivity of 5-Aminosalicylaldehyde is influenced by its functional groups, making it a versatile compound in organic synthesis. For instance, salicylaldehyde has been used as a ligand in cobalt-catalyzed annulation reactions for the synthesis of indololactams, demonstrating its utility in facilitating complex chemical transformations (Huang et al., 2021).

Physical Properties Analysis

The physical properties of 5-Aminosalicylaldehyde and its derivatives, such as solubility, thermal stability, and crystalline structure, are essential for their application in various fields. The synthesis and characterization of novel polyanhydrides incorporating 5-aminosalicylic acid highlight the importance of understanding these properties for the development of new materials with specific functionalities (Cai, Zhu, Chen, & Gao, 2003).

科学研究应用

药物递送系统

5-氨基水杨醛: 在药物递送系统的开发中具有潜在的应用。 它的衍生物,5-氨基乙酰丙酸(5-ALA),已被用于合成水溶性富勒烯纳米材料 . 这些纳米材料可以作为高效的纳米载体,用于递送药物,特别是在治疗皮肤癌和脑瘤方面,其中5-ALA充当前药 .

光动力疗法

在光动力疗法(PDT)领域,5-氨基水杨醛 衍生物由于其作为原卟啉IX(PpIX)前体的作用而具有价值,原卟啉IX是一种光敏剂 . PpIX用于PDT治疗各种皮肤病,也用作神经外科手术中肿瘤可视化的荧光标记 .

治疗诊断学

该化合物的衍生物在治疗诊断学中得到研究,将治疗和诊断结合起来。 研究表明,提高5-ALA衍生物的光动力疗法效率是该领域的一个关键方向,突出了它在医学研究中的广泛应用 .

肿瘤学应用

5-氨基水杨醛: 在肿瘤学中起着重要作用,特别是在合成5-ALA等化合物方面,5-ALA用于手术期间的可视化脑瘤和治疗皮肤癌,因为它具有很高的肿瘤选择性 .

皮肤病学

在皮肤病学中,5-氨基水杨醛 的衍生物用于治疗日光性角化病、鲍温病和基底细胞癌。 该化合物的衍生物促进了PpIX的产生,这对有效治疗结果至关重要 .

荧光引导手术

该化合物在荧光引导手术(FGS)中也很重要。 由其衍生物产生的PpIX提供了实时的手术内成像,这对涉及脑移位风险的手术至关重要 .

纳米技术

5-氨基水杨醛: 在纳米技术中发挥作用,特别是在合成可用于各种应用的新型纳米材料方面,包括药物递送和诊断 .

分子研究

最后,该化合物是分子研究的主题,研究人员研究其衍生物的物理化学性质和生物活性。 这项研究有助于开发新的治疗方法和诊断工具 .

安全和危害

未来方向

Future directions in 5-Aminosalicylaldehyde research include developing new delivery systems, identifying new therapeutic targets, and exploring the potential applications of the compound in other diseases, such as cancer and Alzheimer’s disease.

作用机制

Target of Action

5-Aminosalicylaldehyde, also known as 5-Amino-2-hydroxybenzaldehyde, is a member of the class of benzaldehydes . It is related to aminosalicylates, which include sulfasalazine and 5-aminosalicylic acid (5-ASA) . The primary targets of this compound are the cells in the terminal ileum and colon .

Mode of Action

The compound exhibits its effects primarily through a topical effect on the colonic epithelium . Absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) . N-acetyl-5-ASA then binds PPAR-gamma (peroxisome proliferator-activated receptor gamma), a nuclear hormone receptor . This binding induces the translocation of PPAR-gamma from the cytoplasm to the cell nucleus and a conformational change in PPAR-gamma .

Biochemical Pathways

The biochemical pathways affected by 5-Aminosalicylaldehyde are related to the metabolism of 5-ASA. The compound is poorly absorbed by the intestines and systemic circulation, thus most remains in the terminal ileum and colon . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Pharmacokinetics

The pharmacokinetics of 5-Aminosalicylaldehyde is characterized by poor absorption by the intestines and systemic circulation . Most of the compound remains in the terminal ileum and colon or is passed in the stool . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Result of Action

The result of the action of 5-Aminosalicylaldehyde is the modulation of the activity of PPAR-gamma, a nuclear hormone receptor . This leads to changes in the transcription of certain genes, which can have various effects on cellular function .

Action Environment

The action of 5-Aminosalicylaldehyde is influenced by the environment within the gastrointestinal tract, particularly the terminal ileum and colon . The compound’s action, efficacy, and stability can be affected by factors such as pH, the presence of other substances, and the activity of gut bacteria .

属性

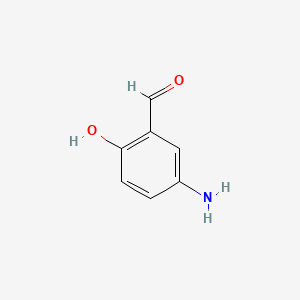

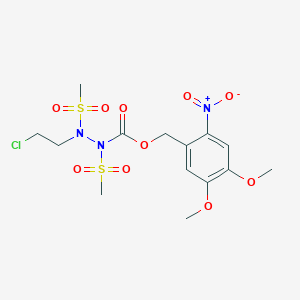

IUPAC Name |

5-amino-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLZAJPXLXRFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429479 | |

| Record name | 5-Aminosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58186-71-3 | |

| Record name | 5-Amino-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58186-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research conducted on 5-Aminosalicylaldehyde derivatives as highlighted in the provided papers?

A1: The provided research papers primarily focus on the synthesis of 5-Aminosalicylaldehyde and its derivatives. [, , ] Specifically, they delve into the preparation of 5-Aminosalicylaldehyde hydrazones. One study focuses on achieving this through the reduction of 5-(p-Sulfophenylazo)salicylaldehyde hydrazone. [] Another study explores the reduction of 5-(p-Sulfophenylazo)salicylaldehyde through Poly(5-nitrilosalicylidene) to obtain various 5-Aminosalicylaldehyde derivatives. [] These studies provide valuable insights into the chemical synthesis pathways for this compound and its derivatives.

Q2: Can you elaborate on the significance of exploring different synthesis pathways for 5-Aminosalicylaldehyde and its derivatives?

A2: Exploring diverse synthesis routes for 5-Aminosalicylaldehyde and its derivatives is crucial for several reasons. Firstly, it allows researchers to identify the most efficient and cost-effective methods for producing these compounds. [, ] This is particularly important for potential large-scale production. Secondly, different synthesis pathways can lead to variations in the final product, such as different isomers or purity levels, which can influence the compound's properties and applications. [] Therefore, investigating multiple synthesis routes is essential for gaining a comprehensive understanding of the compound's potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1242424.png)

![Sulfonato-thiacalix[4]arene](/img/structure/B1242425.png)